molecular formula C9H12BrNO2 B7494353 5-bromo-N-butan-2-ylfuran-3-carboxamide

5-bromo-N-butan-2-ylfuran-3-carboxamide

Cat. No.: B7494353
M. Wt: 246.10 g/mol
InChI Key: XXTRBRCFVQAEHW-UHFFFAOYSA-N
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Description

5-bromo-N-butan-2-ylfuran-3-carboxamide is a synthetic small molecule that incorporates both a brominated furan ring and a carboxamide moiety, making it a compound of significant interest in medicinal chemistry and anticancer research. The furan-carboxamide scaffold is recognized as a privileged structure in drug discovery, with demonstrated potential against various cancer cell lines. This compound is primarily investigated for its potential as an antitumor agent. Furan-2-carboxamide derivatives have been identified as a novel class of microtubule stabilizing agents , which can induce mitotic arrest and potentiate apoptosis in cancer cells . By hindering microtubule dynamics, these compounds disrupt critical cellular processes in malignant cells. The presence of the bromine atom is a key feature, as halogen atoms can enhance a compound's biological activity and binding affinity through the formation of specific "halogen bonds" with protein targets . The structural core of this molecule—a brominated furan linked to an alkyl carboxamide—is frequently explored in the synthesis of bioactive molecule libraries. Researchers utilize this compound and its analogs as building blocks for the development of novel therapeutic candidates, particularly in the search for agents with improved efficacy against drug-resistant cancers . Its physicochemical profile suggests utility in various scientific applications, including use as a key intermediate in complex synthetic pathways and in structure-activity relationship (SAR) studies to optimize potency and selectivity. Please Note: This product is intended for research applications and is not for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

5-bromo-N-butan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-8(10)13-5-7/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTRBRCFVQAEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
Core Heterocycle Indole (aromatic bicyclic system) Furan (monocyclic) + Isoxazole
Substituents Bromo, fluoro, methyl, phenyl groups Bromo, furan-isoxazole hybrid, methyl linker
Molecular Formula C₁₆H₁₁BrFN₂O C₁₃H₉BrN₂O₄
Molecular Weight Not explicitly stated; estimated ~360–370 g/mol 337.12 g/mol
Key Functional Groups Carboxamide, halogenated indole Carboxamide, brominated furan, isoxazole

Physicochemical and Spectral Properties

  • Compound 63c (Derivative of 63b) :
    • LC/MS Retention Time: 3.17 min (Analysis Condition: SMD-FA10-long).
    • Stability: Likely influenced by electron-withdrawing groups (bromo, fluoro) on the indole core.
  • Furan-Isoxazole Hybrid: No melting/boiling points or solubility data are available, but the presence of polar groups (isoxazole, carboxamide) may enhance aqueous solubility compared to purely aromatic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-butan-2-ylfuran-3-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves coupling 5-bromofuran-3-carboxylic acid with sec-butylamine via carbodiimide-mediated amidation (e.g., EDC or DCC in anhydrous DCM). Critical parameters include maintaining anhydrous conditions, controlling stoichiometric ratios (1:1.2 for acid:amine), and reaction temperatures between 0–25°C. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at C5, amide linkage at C3). Key signals include δ 7.2–7.4 ppm (furan protons) and δ 165–170 ppm (amide carbonyl) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 286.03) validates molecular formula (C9_9H11_{11}BrN2_2O2_2) .
  • IR : Strong bands near 1680 cm1^{-1} (amide C=O) and 650 cm1^{-1} (C-Br stretch) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Solubility in aqueous buffers is typically low (<50 µM). Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-saturate solutions via sonication (30 min at 40°C) and centrifuge (10,000 ×g, 5 min) to remove undissolved particles .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and ATP levels (ensure >90% viability in controls).
  • Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm target engagement .
  • Metabolite Interference : Use LC-MS to rule out degradation products during long-term assays .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with flexible side chains on target proteins (e.g., kinases). Validate poses with MD simulations (100 ns, AMBER force field).
  • QSAR : Corrogate substituent effects (e.g., bromine’s electronegativity) on binding using Hammett σ constants .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and CYP450 inhibition risks .

Q. What advanced purification techniques improve yield in multi-gram syntheses?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns (20 × 250 mm) with isocratic MeCN/H2_2O (70:30) at 15 mL/min. Monitor at 254 nm .
  • Crystallization : Recrystallize from EtOAc/hexane (1:3) at −20°C for 24 hr to obtain high-purity crystals (>99%) .

Contradiction Analysis in Experimental Data

Q. Why do NMR spectra occasionally show unexpected peaks, and how can these artifacts be mitigated?

  • Methodological Answer :

  • Impurity Source : Residual solvents (e.g., DCM at δ 5.3 ppm) or unreacted starting materials (e.g., sec-butylamine at δ 1.2 ppm).
  • Mitigation : Conduct azeotropic drying (toluene co-evaporation) post-synthesis. Use deuterated solvents (CDCl3_3) with 0.03% TMS for internal referencing .

Q. How should researchers interpret variability in cytotoxicity assays across different cell lines?

  • Methodological Answer :

  • Cell-Specific Factors : Membrane permeability (logD-dependent) and efflux pump expression (e.g., P-gp in MDR1+ lines).
  • Protocol Harmonization : Adhere to CLSI guidelines for ATP-based assays. Include positive controls (e.g., doxorubicin) and normalize data to cell count (Hoechst 33342 staining) .

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